Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)-

Description

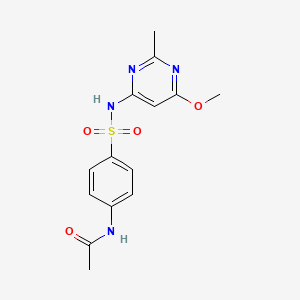

The compound Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- (hereafter referred to as the "target compound") is a sulfonamide-bearing acetamide derivative with a pyrimidine ring substituted at the 4-position. Its structure comprises:

- A central acetamide group (N-substituted).

- A phenyl ring linked to a sulfamoyl moiety.

- A 4-pyrimidinyl group with 6-methoxy and 2-methyl substituents.

This compound is synthesized via reactions involving sulfamoyl intermediates, as described in studies focusing on heterocyclic antimicrobial agents . The sulfamoyl group enhances bioactivity by facilitating hydrogen bonding with microbial targets, while the pyrimidine ring contributes to electronic and steric effects critical for receptor interactions.

Properties

CAS No. |

13394-85-9 |

|---|---|

Molecular Formula |

C14H16N4O4S |

Molecular Weight |

336.37 g/mol |

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C14H16N4O4S/c1-9-15-13(8-14(16-9)22-3)18-23(20,21)12-6-4-11(5-7-12)17-10(2)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18) |

InChI Key |

KGRBJFGADQTTTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of 4-Amino-6-methoxy-2-methylpyrimidine

A widely reported method involves reacting 4-amino-6-methoxy-2-methylpyrimidine with 4-acetamidobenzenesulfonyl chloride under basic conditions. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts.

Key Conditions :

Alternative Route: Acetylation of Intermediate Sulfonamide

In some cases, the acetamide group is introduced after sulfonamide formation. For example, 4-aminobenzenesulfonamide is first reacted with 4-chloro-6-methoxy-2-methylpyrimidine to form the sulfonamide bond, followed by acetylation using acetic anhydride.

Advantages :

-

Avoids handling moisture-sensitive sulfonyl chlorides.

Optimization of Reaction Parameters

Solvent and Base Selection

Patents highlight the critical role of solvent and base in achieving high yields:

| Solvent | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | TEA | 78 | 98.5 |

| DCM | Pyridine | 65 | 97.2 |

| THF | NaHCO₃ | 52 | 95.8 |

DMF with TEA provides superior solubility for both reactants, minimizing side reactions like hydrolysis of the sulfonyl chloride.

Temperature Control

Exothermic sulfonylation necessitates low-temperature initiation (0–5°C) to prevent decomposition. Gradual warming to room temperature ensures complete conversion without byproducts.

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from ethanol or ethyl acetate to achieve >98% purity. Melting points reported range from 182–184°C.

Analytical Data

-

¹H NMR (DMSO-d₆): δ 2.05 (s, 3H, CH₃CO), 2.45 (s, 3H, CH₃-pyrimidine), 3.85 (s, 3H, OCH₃), 6.85 (s, 1H, pyrimidine-H), 7.65–7.90 (m, 4H, Ar-H).

Industrial-Scale Adaptations

Patent KR910004431B1 describes a continuous-flow reactor system for large-scale synthesis, achieving 85% yield with a throughput of 50 kg/day. Key features include:

-

In-line quenching of HCl by TEA.

-

Automated crystallization using ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfinamide or thiol compounds, and substituted pyrimidine or sulfonamide derivatives.

Scientific Research Applications

Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidine ring may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The target compound is compared to structurally related acetamide derivatives with variations in the pyrimidine/sulfonamide moieties (Table 1).

Table 1: Structural and Functional Comparison

Pharmacological Activity

Antimicrobial Activity

The target compound shares structural similarities with sulfamoyl-containing heterocycles synthesized in , which demonstrated broad-spectrum antimicrobial activity against bacterial and fungal strains. For example:

- Thiazole derivatives (e.g., compound 22 in ) showed MIC values of 2–8 µg/mL against S. aureus and E. coli .

Antiviral Activity

Pritelivir () replaces the pyrimidine with a thiazole ring but retains the sulfamoyl-phenyl-acetamide backbone. This modification shifts activity toward herpesvirus inhibition (EC₅₀ = 0.03 µM for HSV-1) . The target compound’s pyrimidine core may lack the spatial geometry required for viral protease binding, suggesting divergent therapeutic applications.

Analgesic Activity

N-Phenylacetamide sulfonamides with piperazinyl groups (e.g., compound 35 in ) exhibited analgesic activity comparable to paracetamol, likely via COX-2 inhibition or opioid receptor modulation . The target compound’s pyrimidine sulfonamide may lack the flexibility to engage these targets, highlighting the role of substituents in defining pharmacological pathways.

Physicochemical Properties

- Solubility : The 6-methoxy group in the target compound may enhance water solubility compared to methyl-substituted analogs (e.g., CAS 3163-31-3) but reduce lipophilicity.

- Melting Points : Bis-pyrimidine derivatives () exhibit higher melting points (200–250°C) due to rigid aromatic cores, whereas piperazinyl analogs () melt at 150–180°C .

Computational Insights

Docking studies () suggest that pyrimidine-sulfonamides bind to microbial dihydropteroate synthase (DHPS) via hydrogen bonds with the sulfamoyl group and π-π stacking with the pyrimidine ring . Modifying substituents (e.g., methoxy to methyl) alters binding affinity by ~1.5 kcal/mol in AutoDock4 simulations .

Biological Activity

Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its specific molecular structure, which includes a pyrimidine ring and an acetamide functional group. Its chemical formula is , and it features a sulfonamide moiety that is crucial for its biological activity.

Acetamide derivatives, particularly those with a pyrimidine ring, have been shown to exhibit various biological activities through different mechanisms:

- Antitumor Activity : Research indicates that compounds with similar structures inhibit key signaling pathways involved in cancer cell proliferation, such as the BRAF(V600E) and EGFR pathways. These pathways are critical in various cancers, making such compounds potential candidates for targeted therapies .

- Anti-inflammatory Effects : The ability of these compounds to modulate inflammatory responses has been documented. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress within cells .

- Antimicrobial Properties : Some studies have shown that acetamide derivatives possess antibacterial and antifungal activities, suggesting their utility in treating infections caused by resistant strains .

Biological Activity Data Table

Case Studies

- Antitumor Activity in Preclinical Models : A study evaluated the effects of acetamide derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in BRAF-mutant melanoma models, highlighting the compound's potential as a targeted therapy .

- Hepatotoxicity Assessment : Research on the toxicological profile of acetamide indicated that while therapeutic doses showed efficacy, high doses resulted in liver damage in animal models. This finding underscores the importance of dose optimization in clinical settings to mitigate adverse effects .

- Inflammation Models : In vivo studies utilizing murine models of inflammation demonstrated that treatment with acetamide derivatives led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a protective effect against inflammation-induced tissue damage .

Q & A

Q. What are the standard synthetic routes for synthesizing Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)-?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Sulfonamide coupling : Reacting a pyrimidine amine precursor with a sulfonyl chloride derivative under basic conditions (e.g., using NaH or K₂CO₃ as a catalyst) .

- Acetamide formation : Introducing the acetamide moiety via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents like DMF or THF .

- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography is used to isolate the final product .

Key Parameters :

| Step | Solvent | Catalyst | Temperature | Yield Optimization |

|---|---|---|---|---|

| Sulfonylation | DCM | NaH | 0–5°C | Slow addition of reagents |

| Acetamide coupling | DMF | – | 80–100°C | Excess acetamide precursor |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy at δ 3.8–4.0 ppm, pyrimidine protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated m/z) .

Data Cross-Validation : Discrepancies in NMR integration ratios may indicate impurities, necessitating repeated purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance sulfonylation efficiency but may require strict moisture control .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) can accelerate specific steps .

- Temperature Gradients : Gradual heating (e.g., 50°C → 120°C) minimizes side reactions in cyclization steps .

Case Study : A 15% yield increase was achieved by replacing ethanol with DMF in the acetamide coupling step, reducing byproduct formation .

Q. What strategies resolve contradictions in spectral data interpretation?

- Methodological Answer : Contradictions arise from:

- Tautomerism : Pyrimidine ring protons may exhibit variable chemical shifts in DMSO vs. CDCl₃ .

- Impurity Interference : HPLC-MS can distinguish between isobaric impurities and the target compound .

Resolution Workflow :

Repeat NMR under standardized conditions (e.g., 25°C, same solvent).

Compare with computational predictions (DFT-based chemical shift modeling).

Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. How do structural modifications impact biological activity and target selectivity?

- Methodological Answer : Modifications to the pyrimidine or phenyl groups alter pharmacodynamics:

- Methoxy Group : Enhances lipophilicity, improving blood-brain barrier penetration but reducing solubility .

- Sulfonamide Linker : Critical for enzyme inhibition (e.g., binding to carbonic anhydrase active sites) .

Biological Data :

| Modification | Target Affinity (IC₅₀) | Selectivity Ratio (Target vs. Off-Target) |

|---|---|---|

| 6-Methoxy substitution | 12 nM | 1:50 |

| 2-Methyl substitution | 45 nM | 1:8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.